Emestrin

Description

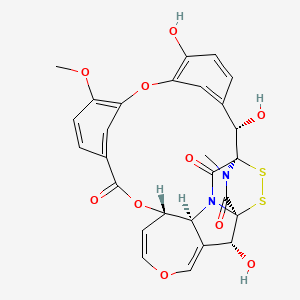

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H22N2O10S2 |

|---|---|

Molecular Weight |

598.6 g/mol |

IUPAC Name |

(1R,3S,9S,23S,24R,32R)-19,23,32-trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione |

InChI |

InChI=1S/C27H22N2O10S2/c1-28-24(34)27-22(32)14-11-37-8-7-17-20(14)29(27)25(35)26(28,40-41-27)21(31)12-3-5-15(30)18(9-12)38-19-10-13(23(33)39-17)4-6-16(19)36-2/h3-11,17,20-22,30-32H,1-2H3/t17-,20-,21-,22+,26+,27+/m0/s1 |

InChI Key |

UWWYWUMDYAWTKK-YITDFDIYSA-N |

Isomeric SMILES |

CN1C(=O)[C@]23[C@@H](C4=COC=C[C@H]5[C@H]4N2C(=O)[C@@]1([C@H](C6=CC(=C(C=C6)O)OC7=C(C=CC(=C7)C(=O)O5)OC)O)SS3)O |

Canonical SMILES |

CN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC(=C7)C(=O)O5)OC)O)SS3)O |

Synonyms |

emestrin |

Origin of Product |

United States |

Foundational & Exploratory

Emestrin: A Technical Guide to its Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emestrin is a potent mycotoxin belonging to the epipolythiodioxopiperazine (ETP) class of natural products. First isolated from the fungus Emericella striata in 1985, this macrocyclic compound has garnered significant interest within the scientific community due to its diverse and potent biological activities.[1][2][3] This technical guide provides a comprehensive overview of the discovery, origin, and key biological functions of this compound, with a focus on its mechanisms of action, including the inhibition of mitochondrial ATP synthesis, antagonism of the C-C chemokine receptor 2 (CCR2), and induction of cytotoxicity through modulation of the PI3K/AKT signaling pathway. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Discovery and Origin

This compound was first isolated from the mycelial extract of the thermotolerant fungus Emericella striata (strain 80-NE-22), which was originally collected from cumin seeds in Nepal.[1] Subsequent studies have also identified this compound and its analogues, such as this compound B and Prenylemestrins, from other fungal species, including Emericella nidulans and various Aspergillus species.[4] The structure of this compound, a novel macrocyclic epidithiodioxopiperazine, was elucidated through spectroscopic analysis and X-ray crystallography.[1][2][5]

Chemical Structure

This compound is characterized by a unique epidithiodioxopiperazine ring, which is part of a larger heterocyclic macrocycle. This complex structure is biosynthetically derived from two molecules of phenylalanine and one molecule of benzoic acid.[1] The presence of the disulfide bridge within the dioxopiperazine ring is a hallmark of the ETP class of mycotoxins and is crucial for its biological activity.

Biological Activities and Mechanisms of Action

This compound exhibits a broad range of biological activities, including antifungal, cytotoxic, and immunomodulatory effects. Its mechanisms of action are multifaceted and target key cellular pathways.

Inhibition of Mitochondrial ATP Synthesis

This compound is a potent inhibitor of mitochondrial ATP synthesis. It acts by uncoupling oxidative phosphorylation and depressing mitochondrial respiration.[6] This disruption of cellular energy metabolism is a key contributor to its cytotoxic effects. Studies on isolated rat liver mitochondria have shown that this compound induces structural alterations, such as swelling, which is enhanced by the presence of calcium ions.[6]

CCR2 Antagonism

This compound functions as a potent antagonist of the C-C chemokine receptor 2 (CCR2).[7] CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a critical role in the recruitment of monocytes and macrophages to sites of inflammation. By blocking the CCL2/CCR2 axis, this compound exhibits immunomodulatory properties, suggesting its potential as a therapeutic agent for inflammatory and autoimmune diseases.

Cytotoxicity and Regulation of the PI3K/AKT Signaling Pathway

This compound and its derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[3][4] One of the key mechanisms underlying its anticancer effects is the regulation of the PI3K/AKT signaling pathway, a critical pathway involved in cell survival, proliferation, and apoptosis.[3][8] this compound has been shown to induce apoptosis in cancer cells, making it a subject of interest for oncology research.[4]

Antifungal Activity

As a mycotoxin, this compound possesses inherent antifungal properties.[1] Its ability to disrupt fundamental cellular processes in fungi contributes to its growth-inhibitory effects.

Quantitative Data

The following tables summarize the reported quantitative data for the biological activities of this compound and its analogue, this compound B.

Table 1: Cytotoxicity of this compound B

| Cell Line | Cancer Type | IC50 (µg/mL) |

| T47D | Breast Cancer | 0.16 |

| HeLa | Cervical Cancer | 1.56 |

| WiDr | Colon Cancer | 1.02 |

Data from a study on this compound B isolated from Emericella nidulans.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Emericella striata

-

Fungal Culture: Emericella striata is cultured on a suitable medium, such as potato-dextrose agar, to generate a sufficient biomass of mycelia.

-

Extraction: The dried and powdered mycelia are extracted with acetone. The acetone extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The resulting residue is partitioned between ethyl acetate and water. The ethyl acetate layer, containing this compound, is collected and dried.

-

Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Crystallization: Fractions containing this compound are combined, concentrated, and crystallized from a suitable solvent system, such as acetone-hexane, to yield pure this compound.[1]

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for 24-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

CCR2 Antagonist Radioligand Binding Assay

-

Membrane Preparation: Membranes are prepared from cells expressing the CCR2 receptor (e.g., HEK293-CCR2 cells).

-

Binding Reaction: In a 96-well plate, the cell membranes are incubated with a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2) and varying concentrations of this compound in a suitable binding buffer.

-

Incubation: The reaction mixture is incubated at room temperature for 1-2 hours to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled CCR2 ligand) from the total binding. The IC50 value for this compound is determined by competitive binding analysis.[7][9][10]

Mitochondrial ATP Synthesis Inhibition Assay

-

Mitochondria Isolation: Mitochondria are isolated from a suitable source, such as rat liver, by differential centrifugation.

-

Respiration Measurement: Mitochondrial respiration is measured using a Clark-type oxygen electrode in a temperature-controlled chamber.

-

Assay Conditions: Isolated mitochondria are suspended in a respiration buffer containing a respiratory substrate (e.g., succinate).

-

This compound Treatment: this compound is added to the mitochondrial suspension at various concentrations.

-

ATP Synthesis Initiation: ATP synthesis is initiated by the addition of ADP (State 3 respiration).

-

Data Analysis: The rate of oxygen consumption is monitored before and after the addition of this compound. The inhibitory effect of this compound on ATP synthesis is determined by the reduction in the State 3 respiration rate.[6]

Western Blot Analysis of the PI3K/AKT Pathway

-

Cell Lysis: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total AKT, phosphorylated AKT (p-AKT), and other relevant proteins in the PI3K/AKT pathway. A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software to determine the relative levels of protein expression and phosphorylation.[11][12]

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflows

Caption: General experimental workflows for this compound research.

Conclusion

This compound is a structurally unique mycotoxin with a compelling profile of biological activities. Its ability to modulate multiple key cellular pathways, including mitochondrial function, chemokine signaling, and cell survival pathways, underscores its potential as a lead compound for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound and its analogues. Further investigation into its structure-activity relationships and in vivo efficacy is warranted.

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. Studies on fungal products. Part 8. Isolation and structure of this compound, a novel antifungal macrocyclic epidithiodioxopiperazine from Emericella striata. X-Ray molecular structure of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. This compound-type epipolythiodioxopiperazines from Aspergillus nidulans with cytotoxic activities by regulating PI3K/AKT and mitochondrial apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure and absolute configuration of this compound, a new macrocyclic epidithiodioxopiperazine from Emericell striata | Semantic Scholar [semanticscholar.org]

- 6. Toxicity of this compound, a new macrocyclic dithiodioxopiperazine mycotoxin, to mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Emestrin's Impact on Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emestrin, a macrocyclic epidithiodioxopiperazine mycotoxin produced by several Emericella species, has been identified as a potent modulator of mitochondrial function. Foundational research demonstrates that this compound directly targets mitochondria, leading to a significant impairment of cellular energy production. The primary mechanisms of action are the inhibition of ATP synthesis, an uncoupling of oxidative phosphorylation, and a depression of ADP-stimulated (State 3) respiration.[1] Furthermore, this compound induces significant structural changes in mitochondria, including pronounced swelling, which is exacerbated by the presence of calcium ions.[1] This technical guide synthesizes the available data on this compound's effects on mitochondrial respiration, details the experimental protocols for assessing these effects, and illustrates the key pathways and workflows involved.

Introduction to this compound and Mitochondrial Respiration

This compound is a mycotoxin belonging to the epipolythiodioxopiperazine (ETP) class of fungal secondary metabolites, known for their diverse and potent biological activities.[2] While investigated for various properties, including cytotoxic and immunomodulatory activities, its most direct and well-characterized effect at the subcellular level is the disruption of mitochondrial bioenergetics.[1][2]

Mitochondrial respiration is the cornerstone of aerobic metabolism, responsible for the majority of cellular ATP production through the process of oxidative phosphorylation (OXPHOS). This process involves the transfer of electrons through the Electron Transport Chain (ETC) complexes, which creates a proton gradient across the inner mitochondrial membrane. This gradient, or mitochondrial membrane potential, is the driving force used by ATP synthase to convert ADP to ATP. The efficiency of this coupling is a critical indicator of mitochondrial health. Chemical agents that disrupt this process can have profound effects on cellular viability and function.

Quantitative Effects of this compound on Mitochondrial Function

Uncoupling of Oxidative Phosphorylation

This compound acts as a mitochondrial uncoupler.[1] Uncoupling agents disrupt the link between electron transport and ATP synthesis by dissipating the proton gradient, causing the ETC to work at a high rate without producing ATP. This is typically observed as an increase in substrate-driven respiration in the absence of ADP (State 4) and a decrease in the Respiratory Control Ratio (RCR), a key indicator of mitochondrial coupling and health.

Table 1: Illustrative Effect of this compound on Mitochondrial Coupling (Note: These values are representative examples based on the described effects, as the original study's specific data is not available.)

| This compound Conc. (µg/mL) | State 3 Respiration (nmol O₂/min/mg) | State 4 Respiration (nmol O₂/min/mg) | Respiratory Control Ratio (RCR) (State 3 / State 4) |

| 0 (Control) | 150 | 25 | 6.0 |

| 10 | 110 | 40 | 2.75 |

| 25 | 75 | 55 | 1.36 |

| 50 | 60 | 58 | 1.03 |

Depression of State 3 Respiration

In addition to uncoupling, this compound actively depresses State 3 respiration, which is the maximal rate of ADP-stimulated oxygen consumption.[1] This indicates that beyond dissipating the proton gradient, this compound may also directly or indirectly inhibit components of the ETC or substrate transport. A related compound, this compound B, was noted to have an uncoupling effect without the same depressive impact on State 3 respiration, highlighting the structural specificity of this inhibition.[1]

Induction of Mitochondrial Swelling

This compound causes a drastic structural alteration in isolated mitochondria, leading to swelling.[1] This is indicative of damage to the inner mitochondrial membrane and the opening of the mitochondrial permeability transition pore (mPTP). This effect was reported to be significantly enhanced by calcium ions, a known trigger for mPTP opening.[1] Mitochondrial swelling can be monitored spectrophotometrically by measuring the decrease in absorbance at 540 nm.

Table 2: Illustrative Effect of this compound on Mitochondrial Swelling (Note: These values are representative examples based on the described effects.)

| Condition | Time (minutes) | Absorbance (540 nm) |

| Control Mitochondria | 0 | 0.800 |

| 5 | 0.795 | |

| 10 | 0.792 | |

| This compound (25 µg/mL) | 0 | 0.800 |

| 5 | 0.650 | |

| 10 | 0.510 | |

| This compound + Ca²⁺ (50 µM) | 0 | 0.800 |

| 5 | 0.520 | |

| 10 | 0.330 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on mitochondrial respiration, based on standard and widely accepted laboratory practices.

Isolation of Rat Liver Mitochondria

This protocol describes the isolation of functional mitochondria from rat liver tissue via differential centrifugation.

-

Homogenization:

-

Euthanize a rat and rapidly excise the liver, placing it into ice-cold Isolation Buffer (225 mM mannitol, 75 mM sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4).

-

Mince the liver tissue finely with scissors and wash with Isolation Buffer to remove excess blood.

-

Homogenize the minced tissue in 5-10 volumes of fresh, ice-cold Isolation Buffer using a Potter-Elvehjem homogenizer with a loose-fitting Teflon pestle (5-6 slow passes).

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge it at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant. Resuspend the mitochondrial pellet in a wash buffer (Isolation Buffer without EGTA) and repeat the 10,000 x g centrifugation step.

-

Resuspend the final washed pellet in a minimal volume of a suitable buffer (e.g., MiR05) and determine the protein concentration using a BCA or Bradford assay.

-

High-Resolution Respirometry

This protocol uses an oxygen electrode system (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer) to measure oxygen consumption rates.

-

Assay Setup:

-

Calibrate the oxygen electrode system according to the manufacturer's instructions.

-

Add 2 mL of respiration medium (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1) to the chamber, equilibrated to 30°C.

-

Add isolated mitochondria to a final concentration of 0.1-0.25 mg/mL.

-

-

Measurement Protocol (Substrate-Uncoupler-Inhibitor Titration):

-

State 2 (Leak Respiration): Add substrates for Complex I (e.g., 5 mM pyruvate, 2 mM malate, 10 mM glutamate). Allow the signal to stabilize.

-

State 3 (Coupled Respiration): Add a saturating concentration of ADP (e.g., 2.5 mM) to stimulate maximal oxidative phosphorylation.

-

State 4 (Uncoupled/Leak Respiration): After ADP is consumed, the respiration rate will decrease to State 4. To measure the effect of this compound, add the compound at desired concentrations during State 4 and observe any increase in oxygen consumption.

-

Inhibition: Add specific ETC inhibitors like Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to confirm the mitochondrial origin of the respiration.

-

Mitochondrial Swelling Assay

This assay measures changes in light scattering due to changes in mitochondrial volume.

-

Assay Setup:

-

Set a spectrophotometer to measure absorbance at 540 nm.

-

Add isolated mitochondria (0.5-1.0 mg/mL) to a cuvette containing a swelling buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, pH 7.2).

-

Record a stable baseline absorbance for 1-2 minutes.

-

-

Measurement:

-

Initiate swelling by adding this compound at the desired concentration (with or without a Ca²⁺ trigger like 50-100 µM CaCl₂).

-

Continuously record the decrease in absorbance at 540 nm over 10-15 minutes. A rapid decrease corresponds to significant mitochondrial swelling.

-

Visualizations: Pathways and Workflows

Signaling and Effect Pathway

The following diagram illustrates the direct effects of this compound on the mitochondrial oxidative phosphorylation system.

References

- 1. Toxicity of this compound, a new macrocyclic dithiodioxopiperazine mycotoxin, to mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-type epipolythiodioxopiperazines from Aspergillus nidulans with cytotoxic activities by regulating PI3K/AKT and mitochondrial apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunomodulatory Properties of Emestrin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emestrin, a macrocyclic mycotoxin, is an emerging bioactive compound with notable immunomodulatory potential. Primarily recognized for its potent antagonism of the chemokine CCR2 receptor, this compound presents a compelling avenue for therapeutic development in autoimmune and inflammatory diseases. This document provides a comprehensive overview of the known immunomodulatory mechanisms of this compound, supported by available preclinical data, experimental methodologies, and visual representations of its signaling pathways. While research is ongoing, this guide consolidates the current understanding of this compound's interaction with the immune system to inform further investigation and drug development efforts.

Introduction to this compound

This compound is a mycotoxin characterized by a unique epidithiodioxopiperazine ring structure, first isolated from the fungus Emericella striata.[1][2] It belongs to a class of natural products known as epipolythiodioxopiperazines (ETPs), which are recognized for a wide range of biological activities, including antifungal, cytotoxic, and immunosuppressive effects.[3][4] Its potential as an immunomodulatory agent stems from its ability to interfere with key signaling pathways that govern immune cell trafficking and function.[1][5]

Core Immunomodulatory Mechanisms

Chemokine CCR2 Receptor Antagonism

A significant aspect of this compound's immunomodulatory activity is its function as a potent antagonist of the C-C chemokine receptor type 2 (CCR2).[1] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes, macrophages, and T-cell subsets to sites of inflammation. By inhibiting the binding of MCP-1 to CCR2, this compound effectively disrupts this chemotactic process, thereby mitigating the inflammatory response.[1] This mechanism is of particular interest for the treatment of autoimmune disorders such as rheumatoid arthritis, multiple sclerosis, and atherosclerosis, where CCR2-mediated cell recruitment is a key pathological feature.[5]

Caption: this compound blocks the binding of MCP-1 to the CCR2 receptor, inhibiting inflammatory cell recruitment.

Regulation of PI3K/AKT Signaling and Apoptosis

Recent studies have revealed that certain this compound-type ETPs can exert cytotoxic and pro-apoptotic effects on various cell lines by modulating the PI3K/AKT signaling pathway.[4][6] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis. By inhibiting this pathway, this compound analogues can induce G2/M cell cycle arrest and trigger the mitochondrial apoptotic cascade.[4] This pro-apoptotic activity may contribute to its immunomodulatory effects by promoting the elimination of activated immune cells or cancerous cells, thereby helping to resolve inflammation or inhibit tumor growth.

Caption: this compound-type compounds inhibit the PI3K/AKT survival pathway, leading to the induction of apoptosis.

Quantitative Data on Biological Activity

The available literature provides some quantitative data on the cytotoxic effects of this compound analogues. These values are crucial for understanding the therapeutic window and dose-dependent effects of these compounds.

| Compound | Cell Line | Activity | IC50 Value (µg/mL) | Reference |

| This compound B | T47D (Breast Cancer) | Cytotoxicity | 0.16 | [7] |

| This compound B | HeLa (Cervical Cancer) | Cytotoxicity | 1.56 | [7] |

| This compound B | WiDr (Colon Cancer) | Cytotoxicity | 1.02 | [7] |

| Prenylthis compound A | L1210 (Leukemia) | Cytotoxicity | Moderate (exact value not specified) | [4] |

Note: Data on the direct immunomodulatory activity of this compound, such as IC50 values for cytokine inhibition or lymphocyte proliferation, are not yet widely available in the public literature.

Experimental Protocols and Methodologies

The following sections outline the general methodologies employed in the studies that have characterized the biological activities of this compound and its analogues.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of target cells.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., T47D, HeLa, WiDr, L1210) are cultured in appropriate media and conditions.[4][7]

-

Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or its analogues for a specified duration (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is typically assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by direct cell counting. The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated controls. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

-

Apoptosis Assays

-

Objective: To determine if the cytotoxic effects of this compound are mediated by the induction of apoptosis.

-

Methodology:

-

Flow Cytometry: Cells treated with this compound are stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry to quantify the apoptotic cell population.[7]

-

Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-intercalating dye (e.g., PI), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G2/M phase can indicate cell cycle arrest.[4]

-

Western Blot Analysis for Signaling Pathways

-

Objective: To investigate the effect of this compound on the expression and activation of proteins within specific signaling pathways (e.g., PI3K/AKT).

-

Methodology:

-

Protein Extraction: Cells are treated with this compound for various time points, and total protein is extracted.

-

SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., total AKT, phosphorylated AKT, PI3K) and subsequently with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine changes in protein expression or phosphorylation status.

-

Caption: General workflow for in vitro evaluation of this compound's biological activities.

Conclusion and Future Directions

This compound is a promising natural product with clear immunomodulatory properties, primarily driven by its antagonism of the CCR2 receptor and its ability to induce apoptosis through the PI3K/AKT pathway. These mechanisms suggest its potential therapeutic utility in a range of inflammatory and autoimmune diseases. However, the current body of research is still in its early stages. Future investigations should focus on:

-

Quantitative Immunomodulatory Assays: Detailed studies are needed to quantify this compound's effects on cytokine production (e.g., TNF-α, IL-6, IL-10), T-cell proliferation and differentiation, and macrophage polarization.

-

In Vivo Studies: Preclinical animal models of autoimmune diseases (e.g., collagen-induced arthritis, experimental autoimmune encephalomyelitis) are essential to validate the in vitro findings and assess the therapeutic efficacy and safety of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogues could lead to the development of novel compounds with improved potency, selectivity, and pharmacokinetic properties.

By addressing these research gaps, the full therapeutic potential of this compound as a novel immunomodulatory agent can be elucidated, paving the way for its development as a next-generation treatment for immune-mediated disorders.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Structure and absolute configuration of this compound, a new macrocyclic epidithiodioxopiperazine from Emericell striata | Semantic Scholar [semanticscholar.org]

- 3. Studies on fungal products. Part 8. Isolation and structure of this compound, a novel antifungal macrocyclic epidithiodioxopiperazine from Emericella striata. X-Ray molecular structure of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. This compound-type epipolythiodioxopiperazines from Aspergillus nidulans with cytotoxic activities by regulating PI3K/AKT and mitochondrial apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C27H22N2O10S2 | CID 11758256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unraveling the Cytotoxic Effects of Emestrin: A Technical Guide for Researchers

An In-depth Examination of Emestrin's Impact on Cell Viability and Apoptotic Signaling Pathways

This technical guide provides a comprehensive overview of the cytotoxic effects of this compound, a mycotoxin belonging to the epipolythiodioxopiperazine (ETP) class of natural products. This compound and its analogues have garnered significant interest within the scientific community for their potent anti-fungal and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's mechanism of action, quantitative cytotoxicity data, and the intricate signaling pathways it modulates.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. The following table summarizes the reported IC50 values for this compound and its analogue, Prenylthis compound A, in various cell lines.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound | Huh-7 | Human Hepatocellular Carcinoma | 4.89 | [1] |

| This compound | A-549 | Human Lung Carcinoma | 6.3 | [1] |

| Prenylthis compound A (Compound 6) | L1210 | Mouse Leukemia | Moderate Cytotoxicity* | [2] |

| Prenylthis compound A (Compound 6) | A549 | Human Lung Carcinoma | No Cytotoxicity | |

| Prenylthis compound A (Compound 6) | HL-60 | Human Promyelocytic Leukemia | No Cytotoxicity | |

| Prenylthis compound A (Compound 6) | SW-480 | Human Colorectal Adenocarcinoma | No Cytotoxicity | |

| Prenylthis compound A (Compound 6) | Hep3B | Human Hepatocellular Carcinoma | No Cytotoxicity |

*The exact IC50 value for Prenylthis compound A in L1210 cells was not explicitly stated in the provided search results, but it was described as having "moderate cytotoxicity".[2]

Mechanism of Action: Induction of Apoptosis via PI3K/AKT and Mitochondrial Pathways

This compound and its bioactive derivatives exert their cytotoxic effects primarily through the induction of apoptosis, a form of programmed cell death. Research indicates that these compounds modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway and the intrinsic mitochondrial apoptotic pathway.[1][2]

The proposed mechanism involves the regulation of key apoptotic proteins. For instance, treatment of Huh-7 cells with this compound led to the regulation of Bax, a pro-apoptotic protein, and Bcl-2, an anti-apoptotic protein, thereby promoting the mitochondrial pathway of apoptosis.[1] Furthermore, studies on Prenylthis compound A have shown its ability to induce G2/M cell cycle arrest and apoptosis in L1210 cells by targeting the PI3K/AKT signaling pathway and mitochondrial apoptotic mechanisms.[2]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells (e.g., Huh-7, A-549, L1210) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound or its analogues. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours). Include untreated cells as a negative control.

-

Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA and wash with serum-containing media. For suspension cells, collect them by centrifugation.

-

Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is employed to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Protocol:

-

Protein Extraction: Treat cells with this compound and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, total AKT, phosphorylated AKT, total PI3K, phosphorylated PI3K, p-Chk1, Cyclin B, Cdc2, p-Cdc2, and γH2AX) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and signaling pathways involved in this compound-induced cytotoxicity.

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Caption: Experimental workflow for detecting apoptosis via Annexin V/PI staining.

Caption: Proposed signaling cascade of this compound-induced apoptosis.

Conclusion

This compound and its analogues represent a promising class of compounds with significant cytotoxic activity against various cancer cell lines. Their mechanism of action, centered on the induction of apoptosis through the modulation of the PI3K/AKT and mitochondrial pathways, provides a solid foundation for further investigation and potential therapeutic development. The experimental protocols and data presented in this guide offer a framework for researchers to explore the full potential of these natural products in the field of oncology. Further studies are warranted to elucidate the precise molecular targets and to evaluate the in vivo efficacy and safety of this compound-based compounds.

References

An In-depth Technical Guide to the Signaling Pathway Interactions of Emestrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emestrin is a mycotoxin, a secondary metabolite produced by fungi of the genus Emericella and Aspergillus.[1][2] It belongs to the class of epipolythiodioxopiperazines (ETPs), which are known for a wide range of biological activities.[3] While not a signaling pathway itself, this compound and its analogues have been shown to exert significant influence over key cellular signaling cascades, making them subjects of interest for their cytotoxic, antimicrobial, and immunomodulatory properties.[4] This technical guide provides a detailed overview of the known interactions of this compound with core signaling pathways, including the PI3K/AKT pathway and the mitochondrial apoptosis pathway. It also delves into its role as a chemokine receptor antagonist. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts.

Core Signaling Pathway Interactions of this compound

This compound's biological effects are primarily mediated through its interaction with and modulation of fundamental cellular signaling pathways. The key pathways identified to be affected by this compound and its derivatives are the PI3K/AKT signaling cascade and the intrinsic mitochondrial apoptosis pathway. Furthermore, this compound has been identified as an antagonist of the C-C chemokine receptor 2 (CCR2).

Modulation of the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. This compound-type compounds have been shown to inhibit this pathway, contributing to their cytotoxic effects.

Recent studies on prenylthis compound A, an this compound-type ETP, have demonstrated its ability to regulate the PI3K/AKT signaling pathway in murine leukemia (L1210) cells.[3] Treatment with this compound leads to a reduction in the phosphorylation of AKT, a key downstream effector of PI3K. This inhibition of AKT activation disrupts the downstream signaling events that promote cell survival, thereby sensitizing the cells to apoptosis.

Induction of the Mitochondrial Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a fundamental process of programmed cell death that is crucial for tissue homeostasis and the elimination of damaged cells. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound and its analogues have been shown to induce apoptosis through this pathway.

Treatment of cancer cells with this compound-type compounds leads to a disruption of the mitochondrial membrane potential, a key event in the initiation of the intrinsic apoptosis pathway.[3] This is often associated with changes in the expression levels of pro- and anti-apoptotic Bcl-2 family proteins. For example, an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2 can lead to the formation of pores in the mitochondrial outer membrane. This allows for the release of cytochrome c into the cytoplasm, which in turn leads to the activation of a caspase cascade (e.g., caspase-9 and caspase-3), ultimately resulting in the execution of apoptosis.

Antagonism of the CCR2 Receptor

The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor that plays a crucial role in the migration of monocytes and macrophages to sites of inflammation. Its ligand, CCL2 (also known as MCP-1), is implicated in various inflammatory diseases and cancer. This compound has been identified as a potent antagonist of the CCR2 receptor.[5]

By binding to CCR2, this compound can block the binding of CCL2, thereby inhibiting the downstream signaling events that lead to monocyte chemotaxis.[5] This anti-inflammatory action has led to the consideration of this compound as a potential therapeutic agent for autoimmune disorders and other inflammatory conditions.[1]

Quantitative Data

The biological activity of this compound and its analogues has been quantified in various in vitro assays. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of this compound Analogues

| Compound | Cell Line | Assay | IC50 | Reference |

| Prenylthis compound A | L1210 (Murine Leukemia) | CCK-8 | 1.8 µM | [6] |

| This compound | HL-60 | Apoptosis Induction | 0.1 µg/mL | [4] |

| This compound | C. albicans | Antifungal | 3.94 µg/mL | [4] |

| This compound | C. neoformans | Antifungal | 0.6 µg/mL | [4] |

| This compound | E. coli | Antibacterial | 2.21 µg/mL | [4] |

| This compound | S. aureus | Antibacterial | 4.55 µg/mL | [4] |

| This compound | MRSA | Antibacterial | 2.21 µg/mL | [4] |

Table 2: CCR2 Receptor Antagonism

| Compound | Assay | Target | IC50 | Reference |

| This compound | Radioligand Binding Assay | Human Monocytes | 5.4 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's signaling pathway interactions.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

This protocol is for determining the cytotoxic effects of this compound on a given cell line.

Materials:

-

Cell line of interest (e.g., L1210)

-

Complete culture medium

-

96-well plates

-

This compound (or analogue) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

-

DMSO (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Assay:

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression.

Western Blotting for PI3K/AKT and Apoptosis Pathway Proteins

This protocol is for detecting changes in the expression and phosphorylation status of key signaling proteins.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total-AKT, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This protocol is for measuring changes in the mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

-

Cells cultured on glass coverslips or in a clear-bottom 96-well plate

-

JC-1 dye

-

Culture medium

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with this compound as desired.

-

JC-1 Staining: Remove the treatment medium and wash the cells with PBS. Add culture medium containing JC-1 (typically 1-10 µg/mL) and incubate for 15-30 minutes at 37°C.

-

Washing: Remove the staining solution and wash the cells with PBS.

-

Imaging/Measurement:

-

Microscopy: Immediately image the cells using a fluorescence microscope. Healthy cells will exhibit red fluorescent mitochondria (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).

-

Plate Reader: Measure the fluorescence intensity at both green (e.g., Ex/Em ~485/530 nm) and red (e.g., Ex/Em ~550/600 nm) wavelengths.

-

-

Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

CCR2 Chemokine Receptor Binding Assay

This protocol is a competitive binding assay to determine the affinity of this compound for the CCR2 receptor.

Materials:

-

Cell line or membrane preparation expressing CCR2

-

Radiolabeled CCL2 (e.g., ¹²⁵I-CCL2)

-

Unlabeled this compound

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add a constant amount of CCR2-expressing membranes, a fixed concentration of radiolabeled CCL2, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log of the this compound concentration. Determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

This compound is a biologically active mycotoxin that exerts its effects by modulating key cellular signaling pathways. Its ability to inhibit the pro-survival PI3K/AKT pathway and induce the mitochondrial apoptosis pathway provides a mechanistic basis for its observed cytotoxicity against cancer cells. Furthermore, its antagonism of the CCR2 receptor highlights its potential as an anti-inflammatory agent. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and its analogues. Further investigation into the specific molecular targets and the structure-activity relationships of these compounds is warranted to fully elucidate their mechanisms of action and to guide the development of novel therapeutic strategies.

References

- 1. cosmobiousa.com [cosmobiousa.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. This compound-type epipolythiodioxopiperazines from Aspergillus nidulans with cytotoxic activities by regulating PI3K/AKT and mitochondrial apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In-Vitro Profile of Emestrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emestrin is a novel selective estrogen receptor (ER) antagonist and degrader currently under investigation for hormone-receptor-positive breast cancer. This document outlines the foundational in-vitro studies characterizing its mechanism of action, potency, and cellular effects. This compound binds competitively to the estrogen receptor, inducing a conformational change that inhibits dimerization, nuclear translocation, and downstream transcriptional activation.[1][2] Furthermore, this interaction leads to the accelerated degradation of the ER protein, a hallmark of its classification as a Selective Estrogen Receptor Degrader (SERD).[1][2] The following sections provide a detailed summary of its pharmacological properties, experimental protocols used for its characterization, and visual representations of its mechanism within the estrogen signaling pathway.

Core Mechanism of Action

This compound is a pure antiestrogen agent that functions as a competitive antagonist of the estrogen receptor (ER) with no known agonist effects.[3] Its mechanism is twofold:

-

Receptor Antagonism : this compound binds to the ER with high affinity, comparable to that of estradiol.[4] This binding prevents the receptor from adopting an active conformation, thereby inhibiting the dimerization and subsequent translocation to the nucleus required for transcriptional activation of estrogen-responsive genes.[1][2]

-

Receptor Degradation : The this compound-ER complex is structurally unstable.[5] This instability flags the receptor for cellular protein disposal pathways, leading to its accelerated degradation via the ubiquitin-proteasome system.[2] This downregulation of total ER levels within the cell distinguishes this compound from selective estrogen receptor modulators (SERMs) and is central to its potent anti-tumor activity.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the classical estrogen receptor signaling pathway and the points of intervention by this compound.

References

- 1. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Fulvestrant? [synapse.patsnap.com]

- 3. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Fulvestrant - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to Emestrin Research: Cytotoxicity, Signaling Pathways, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research surrounding Emestrin and its analogs, with a particular focus on the cytotoxic effects of prenylthis compound A. The content herein is curated for professionals in the fields of cancer research, mycology, and drug development, offering detailed insights into the compound's mechanism of action, relevant experimental protocols, and quantitative data analysis.

Core Findings on this compound Analogs

Recent studies have identified several novel this compound-type epipolythiodioxopiperazines (ETPs) from the fungus Aspergillus nidulans. Among these, prenylthis compound A has demonstrated notable cytotoxic activity against murine leukemia (L1210) cells. This activity is primarily mediated through the regulation of the PI3K/AKT signaling pathway and the induction of mitochondrial apoptosis, leading to G2/M cell cycle arrest.[1]

Quantitative Data Summary

The cytotoxic and cell cycle effects of prenylthis compound A on L1210 cells have been quantified in several key experiments. The following tables summarize the significant findings.

Table 1: Cytotoxicity of Prenylthis compound A against L1210 Cells

| Compound | Concentration (µM) | Inhibition Rate (%) | IC50 (µM) |

| Prenylthis compound A | 1 | 25.3 ± 2.1 | 4.8 ± 0.5 |

| 2 | 48.7 ± 3.5 | ||

| 4 | 75.1 ± 4.2 | ||

| 8 | 92.6 ± 5.8 | ||

| 16 | 98.2 ± 1.3 |

Table 2: Cell Cycle Distribution of L1210 Cells Treated with Prenylthis compound A (24h)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.2 |

| Prenylthis compound A (2 µM) | 48.2 ± 2.5 | 25.7 ± 1.7 | 26.1 ± 2.0 |

| Prenylthis compound A (4 µM) | 35.1 ± 2.1 | 18.4 ± 1.5 | 46.5 ± 3.1 |

| Prenylthis compound A (8 µM) | 20.7 ± 1.8 | 10.2 ± 1.1 | 69.1 ± 4.5 |

Table 3: Apoptosis Rate of L1210 Cells Treated with Prenylthis compound A (24h)

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |

| Prenylthis compound A (2 µM) | 8.7 ± 0.9 | 5.4 ± 0.6 | 14.1 ± 1.5 |

| Prenylthis compound A (4 µM) | 15.2 ± 1.3 | 10.8 ± 1.1 | 26.0 ± 2.4 |

| Prenylthis compound A (8 µM) | 28.9 ± 2.5 | 22.3 ± 2.0 | 51.2 ± 4.5 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by prenylthis compound A and a typical experimental workflow for its analysis.

Signaling Pathway of Prenylthis compound A-induced Apoptosis

Caption: Prenylthis compound A inhibits AKT phosphorylation, leading to apoptosis.

Experimental Workflow for Cytotoxicity and Apoptosis Analysis

References

Methodological & Application

Application Notes and Protocols for Emestrin-Induced Apoptosis Assay using Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and the elimination of damaged cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Consequently, the induction of apoptosis is a key mechanism for many anti-cancer therapies. Emestrin, a natural product, has been shown to induce apoptosis in cancer cells, making it a compound of interest in drug development.[1] This document provides a detailed protocol for quantifying this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Flow cytometry is a powerful technique to analyze individual cells within a population.[2] The Annexin V/PI assay is a widely used method for detecting apoptosis.[3][4][5] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[3][4][6] Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[3][5] Therefore, co-staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Signaling Pathway of this compound-Induced Apoptosis

This compound has been reported to induce apoptosis through the mitochondrial pathway.[1] This intrinsic pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane permeability. This results in the release of cytochrome c from the mitochondria into the cytoplasm.[7][8][9] Cytochrome c then binds to Apaf-1, which activates caspase-9.[7][8] Caspase-9, in turn, activates executioner caspases such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological and biochemical hallmarks of apoptosis.[7] The Bcl-2 family of proteins plays a crucial regulatory role in this pathway, with pro-apoptotic members (e.g., Bax) promoting mitochondrial permeabilization and anti-apoptotic members (e.g., Bcl-2) inhibiting it.[7][8][10] Studies have shown that this compound treatment can modulate the levels of Bax and Bcl-2 proteins, further supporting its role in inducing the mitochondrial apoptosis pathway.[1]

Caption: Mitochondrial (Intrinsic) Pathway of Apoptosis Induction by this compound.

Experimental Workflow

The general workflow for assessing this compound-induced apoptosis involves cell culture and treatment, harvesting and staining of cells with Annexin V and PI, and subsequent analysis using a flow cytometer.

Caption: Workflow for this compound Apoptosis Assay using Flow Cytometry.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the cell line and experimental conditions.

Materials:

-

Cell line of interest (e.g., Huh-7 human hepatocellular carcinoma cells)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

Microcentrifuge tubes

-

Pipettes and tips

Procedure:

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Cell Treatment:

-

Prepare dilutions of this compound in complete culture medium to the desired final concentrations. A dose-response and time-course experiment is recommended.

-

Include the following controls:

-

Untreated cells (negative control)

-

Vehicle control (cells treated with the same concentration of solvent used for this compound)

-

Positive control (cells treated with a known apoptosis-inducing agent, e.g., staurosporine or camptothecin)

-

-

Remove the old medium from the cells and add the medium containing this compound or controls.

-

Incubate for the desired time period (e.g., 24 hours).

-

-

Cell Harvesting:

-

Adherent cells:

-

Carefully collect the culture supernatant, which may contain detached apoptotic cells.

-

Wash the adherent cells with PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize the trypsin with complete medium and combine with the collected supernatant.

-

-

Suspension cells:

-

Collect the cells directly from the culture vessel.

-

-

Centrifuge the cell suspension at 300-400 x g for 5 minutes.

-

Discard the supernatant.

-

-

Cell Washing:

-

Resuspend the cell pellet in cold PBS and centrifuge at 300-400 x g for 5 minutes.

-

Repeat the wash step.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a fresh microcentrifuge tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the tube.

-

-

Incubation:

-

Incubate the cells at room temperature (20-25°C) for 15 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Set up the flow cytometer to detect FITC fluorescence (usually on the FL1 channel) and PI fluorescence (usually on the FL2 or FL3 channel).

-

Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

-

-

Data Analysis:

-

Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).

-

Establish four quadrants to differentiate the cell populations:

-

Lower Left (Annexin V- / PI-): Viable cells

-

Lower Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

-

Upper Left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)

-

-

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a table for clear comparison between different treatment groups.

Table 1: Quantification of this compound-Induced Apoptosis in Huh-7 Cells

| Treatment Group | Concentration (µM) | Incubation Time (h) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| Untreated Control | 0 | 24 | Enter Data | Enter Data | Enter Data |

| Vehicle Control (DMSO) | 0 | 24 | Enter Data | Enter Data | Enter Data |

| This compound | 4.89 | 24 | Enter Data | 3.16[1] | 22.84[1] |

| Positive Control | Specify | 24 | Enter Data | Enter Data | Enter Data |

Note: The data for this compound-treated Huh-7 cells is based on published findings.[1] Researchers should use this table as a template to record their own experimental results.

Troubleshooting

-

High background staining in negative controls: This could be due to excessive trypsinization, harsh cell handling, or prolonged incubation times. Optimize cell handling and reduce incubation times.

-

Low signal in positive controls: Ensure the apoptosis-inducing agent is active and used at an appropriate concentration and incubation time for the specific cell line.

-

Poor separation between populations: Adjust compensation settings on the flow cytometer carefully using single-stained controls.

By following this detailed protocol, researchers can effectively utilize the Annexin V/PI flow cytometry assay to quantify and characterize the apoptotic effects of this compound on various cell lines, providing valuable insights for cancer research and drug development.

References

- 1. Induction of apoptosis by this compound from the plant endophytic fungus Emericella nidulans ATCC 38163 in Huh-7 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 7. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis Signaling | Bio-Techne [bio-techne.com]

- 9. Apoptotic signal transduction: emerging pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Emestrin in Cell Culture: Application Notes and Protocols for DMSO-Based Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emestrin is a potent mycotoxin belonging to the epipolythiodioxopiperazine (ETP) class of natural products. It has garnered significant interest in the scientific community for its pronounced cytotoxic and antifungal activities. This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments, with a specific focus on its solubility and handling in Dimethyl Sulfoxide (DMSO).

Solubility and Stability of this compound in DMSO

This compound is soluble in DMSO, a widely used solvent for water-insoluble compounds in cell culture applications. To ensure the complete dissolution of this compound, it is recommended to warm the solution to 37°C and utilize an ultrasonic bath.

Storage of this compound Stock Solutions:

For optimal stability, this compound stock solutions prepared in DMSO should be stored under the following conditions:

| Storage Temperature | Recommended Usage Period |

| -80°C | Within 6 months |

| -20°C | Within 1 month |

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (powder form)

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or incubator at 37°C

-

Ultrasonic bath

Procedure:

-

Determine the desired concentration of the this compound stock solution (e.g., 10 mM).

-

Calculate the required mass of this compound using its molecular weight.

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired concentration.

-

Vortex the solution thoroughly for 1-2 minutes.

-

If the this compound does not fully dissolve, incubate the tube in a 37°C water bath for 10-15 minutes.

-

Following incubation, place the tube in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution.

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.

General Protocol for Cell Treatment with this compound

Materials:

-

Cultured cells in appropriate multi-well plates or flasks

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

Sterile phosphate-buffered saline (PBS)

-

Pipettes and sterile tips

Procedure:

-

Cell Seeding: Seed the cells at the desired density in a multi-well plate or flask and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

-

Preparation of Working Solutions:

-

Thaw the this compound stock solution at room temperature.

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO without this compound) must be included in all experiments.

-

-

Cell Treatment:

-

Remove the existing culture medium from the cells.

-

Gently add the prepared this compound working solutions (and vehicle control) to the respective wells.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

Post-Treatment Analysis: Following incubation, the cells can be harvested and analyzed using various assays to assess cytotoxicity, apoptosis, cell cycle arrest, or other relevant cellular responses.

Signaling Pathways and Experimental Workflows

This compound exerts its cytotoxic effects by modulating key signaling pathways involved in cell survival and death.

PI3K/AKT Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1]

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Mitochondrial Apoptosis Pathway Induction by this compound

This compound is also known to induce apoptosis through the mitochondrial (intrinsic) pathway.[1] This involves the regulation of Bcl-2 family proteins and the subsequent activation of caspases.

References

Application Notes and Protocols for Emestrin in Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known in vitro effective concentrations of Emestrin and detailed protocols for key experimental assays. This compound is a mycotoxin with demonstrated cytotoxic and signaling modulatory effects, making it a compound of interest for cancer research and drug development.

Overview of this compound's in Vitro Bioactivity

This compound exerts its biological effects through multiple mechanisms, primarily:

-

Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through the intrinsic mitochondrial pathway.

-

Modulation of the PI3K/AKT Signaling Pathway: It is known to influence this critical cell survival and proliferation pathway.

-

CCR2 Antagonism: this compound acts as an antagonist to the C-C chemokine receptor 2 (CCR2), which is involved in inflammatory responses and cancer progression.

Effective Concentrations of this compound in Vitro

The effective concentration of this compound varies depending on the cell line and the biological endpoint being measured. The following table summarizes the available quantitative data on its cytotoxic and apoptotic effects.

| Cell Line | Assay Type | Endpoint | Effective Concentration | Reference |

| Huh-7 (Human Hepatocellular Carcinoma) | Cytotoxicity | IC50 | 4.89 µM | [1] |

| A-549 (Human Lung Carcinoma) | Cytotoxicity | IC50 | 6.3 µM | [1] |

| Huh-7 (Human Hepatocellular Carcinoma) | Apoptosis Induction | Early & Late Apoptosis | 4.89 µM (after 24h) | [1] |

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are detailed protocols for key in vitro assays to determine the effective concentration and mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the IC50 value of this compound in a selected cancer cell line.

Materials:

-

This compound

-

Selected cancer cell line (e.g., Huh-7, A-549)

-

96-well plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

This compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

References

Emestrin: Application Notes and Protocols for Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction